molecular formula C15H14Cl2N2 B5103841 2-(4-chlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

2-(4-chlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride

Cat. No. B5103841
M. Wt: 293.2 g/mol
InChI Key: GQFIZILMWKMSMT-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related benzimidazole compounds involves condensation reactions that can be efficiently facilitated by specific reagents like N,N-Dimethylchlorosulfitemethaniminium chloride, offering excellent yields in the formation of benzimidazoles and benzoxazoles. This method showcases the versatility and efficiency of synthesizing complex benzimidazole derivatives, including structures similar to 2-(4-chlorophenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium chloride (Kaul et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives reveals various conformations and intermolecular interactions. For example, 1-(2-Hydroxybenzyl)-2-(2-hydroxyphenyl)-1H-benzimidazol-3-ium chloride demonstrates the significant impact of substituents on the molecular geometry and hydrogen bonding patterns, which are crucial for understanding the behavior of similar compounds (Khan et al., 2017).

Chemical Reactions and Properties

Benzimidazole compounds engage in various chemical reactions, leading to diverse applications. For instance, the catalytic activities of benzimidazole derivatives in transfer hydrogenation reactions highlight their potential in synthetic chemistry and industrial applications (Aydemir et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a significant role in the application of benzimidazole derivatives. The crystal structure analysis provides insight into the molecular arrangements and potential intermolecular interactions that may influence the compound's solubility and stability (Okmanov et al., 2022).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including reactivity, electronic structure, and potential for forming complexes with metals, are essential for their application in catalysis and material science. Research on complexes of benzimidazole with copper(II) and cobalt(II) chloride showcases the versatility of these compounds in forming stable and functional materials (Sokol et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazoles often depends on their specific chemical structure and the type of organism they are interacting with. Some benzimidazoles have been found to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzimidazoles can be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

Benzimidazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on synthesizing new derivatives and studying their potential applications .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN2.ClH/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFIZILMWKMSMT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)Cl)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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